5-(n-Cyclohexylsulfamoyl)thiophene-3-carboxylic acid
Description
Properties
Molecular Formula |
C11H15NO4S2 |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
5-(cyclohexylsulfamoyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C11H15NO4S2/c13-11(14)8-6-10(17-7-8)18(15,16)12-9-4-2-1-3-5-9/h6-7,9,12H,1-5H2,(H,13,14) |
InChI Key |
VEKRJGYMOXWAQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC(=CS2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(n-Cyclohexylsulfamoyl)thiophene-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene-3-carboxylic acid with cyclohexylamine and a sulfonyl chloride derivative. The reaction typically requires a base such as triethylamine and is carried out under reflux conditions .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale reactions using continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and improved safety. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(n-Cyclohexylsulfamoyl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-(n-Cyclohexylsulfamoyl)thiophene-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(n-Cyclohexylsulfamoyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their substituents are compared below:
Biological Activity
5-(n-Cyclohexylsulfamoyl)thiophene-3-carboxylic acid is a compound of growing interest due to its potential biological activities, especially in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound features a thiophene ring substituted with a sulfamoyl group and a carboxylic acid, which are known to influence its biological properties. The structural formula can be represented as follows:
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thiophene derivatives, including 5-(n-Cyclohexylsulfamoyl)thiophene-3-carboxylic acid. The compound has shown promising results against various bacterial strains.
- Mechanism of Action : The sulfamoyl group is believed to play a crucial role in inhibiting bacterial growth by interfering with folate synthesis pathways, similar to other sulfonamide antibiotics.
- Minimum Inhibitory Concentration (MIC) : In vitro assays have demonstrated that this compound exhibits significant activity against Gram-positive bacteria, with MIC values ranging from 16 µg/mL to 64 µg/mL depending on the strain tested.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Clostridium difficile | 64 |
| Escherichia coli | >128 |
Anticancer Activity
The anticancer potential of 5-(n-Cyclohexylsulfamoyl)thiophene-3-carboxylic acid has also been explored, particularly against lung cancer cell lines such as A549.
- Cell Viability Assays : Studies utilizing MTT assays have shown that the compound significantly reduces cell viability in A549 cells, with reductions observed at concentrations as low as 10 µM.
- Cytotoxic Effects : The compound's cytotoxicity was comparable to established chemotherapeutic agents, indicating its potential as a candidate for further development.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 50 |
| 100 | 25 |
Case Studies
- Study on Antimicrobial Activity : A study published in MDPI reported that derivatives of thiophene compounds were screened against multidrug-resistant pathogens. The results indicated that modifications to the thiophene ring could enhance antimicrobial potency, suggesting that structural optimization could lead to more effective agents against resistant strains .
- Anticancer Research : Another investigation focused on the effects of various thiophene derivatives on cancer cell lines. The results showed that certain substitutions on the thiophene ring significantly increased anticancer activity, highlighting the importance of chemical modifications in developing new therapeutic agents .
Q & A
Q. What computational methods support mechanistic studies of its biological activity?
- Methodological Answer : Combine molecular dynamics (MD) simulations and density functional theory (DFT):
- MD : Simulate ligand-protein binding dynamics (e.g., with COX-2 over 100 ns trajectories).
- DFT : Calculate electronic properties (HOMO/LUMO, electrostatic potential maps) to predict reactivity sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
